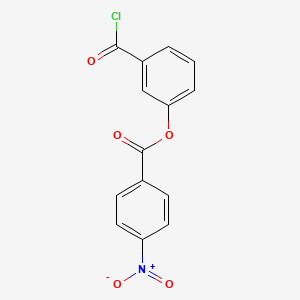![molecular formula C9H5N3S B14379097 {[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile CAS No. 88716-72-7](/img/structure/B14379097.png)
{[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a pyridine ring attached to a sulfanyl group, which is further connected to a propanedinitrile moiety. The presence of these functional groups makes it an interesting subject for research in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile typically involves the reaction of pyridine-2-thiol with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
{[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between sulfanyl-containing molecules and biological targets. Its ability to undergo various chemical reactions makes it a versatile tool for modifying biomolecules.
Medicine
While specific medical applications are still under investigation, the compound’s potential to interact with biological targets suggests it could be explored for drug development. Its derivatives may exhibit pharmacological activities that could be harnessed for therapeutic purposes.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of {[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The nitrile groups may also participate in hydrogen bonding or other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-2-thiol: Shares the pyridine and sulfanyl groups but lacks the propanedinitrile moiety.
Malononitrile: Contains the nitrile groups but lacks the pyridine and sulfanyl components.
2-((Dimethylamino)(pyridin-2-yl)sulfanyl)methylenepropanedinitrile: A derivative with a dimethylamino group, offering different reactivity and properties.
Uniqueness
{[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and interactions. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and molecules.
Eigenschaften
CAS-Nummer |
88716-72-7 |
|---|---|
Molekularformel |
C9H5N3S |
Molekulargewicht |
187.22 g/mol |
IUPAC-Name |
2-(pyridin-2-ylsulfanylmethylidene)propanedinitrile |
InChI |
InChI=1S/C9H5N3S/c10-5-8(6-11)7-13-9-3-1-2-4-12-9/h1-4,7H |
InChI-Schlüssel |
JDQKBYHSHKYCBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)SC=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


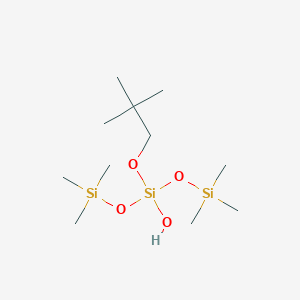
![4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14379017.png)
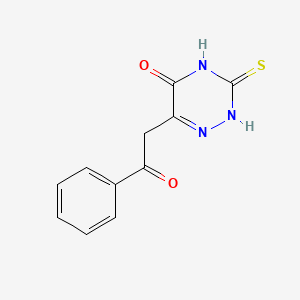
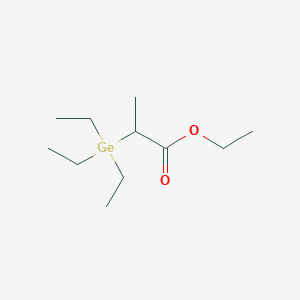
![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14379028.png)

![4-(4-Methoxyphenyl)-3-phenyl-5H-indeno[1,2-B]pyridine](/img/structure/B14379039.png)
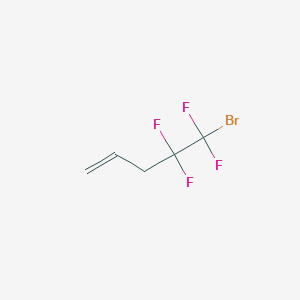
![{[[1,1'-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium](/img/structure/B14379043.png)
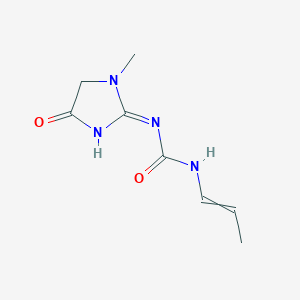
![1,1'-[Methylenebis(3-ethoxy-4,1-phenylene)]dipyrrolidine](/img/structure/B14379072.png)
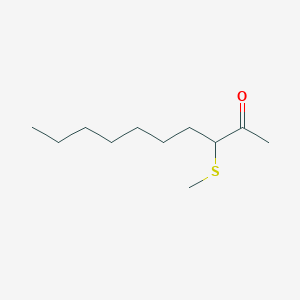
![8-(4-Chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14379079.png)
